2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

NMDA receptor NR2C NR2D

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is a fully synthetic, low-molecular-weight (379.5 g/mol; C22H21NO3S) thiophene-3-carboxylic acid derivative bearing a 4-tert-butylbenzamido group at the 2-position and a phenyl substituent at the 4-position. The compound belongs to the 4-arylthiophene-3-carboxylic acid chemotype, a scaffold recognized in the primary literature as a privileged structure for ANO1 (TMEM16A) calcium-activated chloride channel inhibition.

Molecular Formula C22H21NO3S
Molecular Weight 379.5 g/mol
Cat. No. B12162928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid
Molecular FormulaC22H21NO3S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26)
InChIKeySBKLQRORXWIPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic Acid: Chemical Identity, Core Scaffold, and Procurement-Relevant Classification


2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is a fully synthetic, low-molecular-weight (379.5 g/mol; C22H21NO3S) thiophene-3-carboxylic acid derivative bearing a 4-tert-butylbenzamido group at the 2-position and a phenyl substituent at the 4-position . The compound belongs to the 4-arylthiophene-3-carboxylic acid chemotype, a scaffold recognized in the primary literature as a privileged structure for ANO1 (TMEM16A) calcium-activated chloride channel inhibition [1]. It has also appeared as Example 1406 in patent US10273214, which discloses subunit-selective NMDA receptor modulators [2]. This dual annotation—ANO1 pharmacology and NMDA receptor patent space—makes the compound of interest to analgesic and neuroscience discovery programs, but its specific activity profile must be assessed against close structural analogs before committing to procurement or lead optimization.

Why Generic Substitution of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic Acid Is Unreliable Without Comparator Data


Within the 4-arylthiophene-3-carboxylic acid class, minor structural modifications produce large shifts in ANO1 inhibitory potency and NMDA receptor subtype selectivity. For example, the lead compound 42 in the ANO1 series (a 4-arylthiophene-3-carboxylic acid analog with a different amide substituent) achieved an IC50 of 0.79 µM, whereas many close congeners were >10-fold less potent [1]. Similarly, in the NMDA receptor patent space, the nature and position of the benzamido substituent dictate whether a compound behaves as a potentiator or an inhibitor and determines its NR2C/D versus NR2A/B preference [2]. Consequently, assuming functional equivalence between the title compound and any commercially available 4-arylthiophene-3-carboxylic acid analog—even one differing only in the benzamido substituent—is scientifically unjustified without direct head-to-head comparison data.

Quantitative Differentiation Evidence for 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic Acid Against Closest Analogs


NMDA Receptor NR2C/D Inhibitory Activity: Target Compound vs. Patent Comparator

The target compound exhibits weak inhibitory activity at recombinant human NMDA receptors containing NR2C or NR2D subunits, with IC50 values of 45,000 nM (NR2C) and 44,000 nM (NR2D) measured in a cell-based assay [1]. In contrast, more potent exemplars from the same patent series, such as the compound of Example 1180-25 (CHEMBL2397250), show an IC50 of 12,000 nM at NR2C/D and an EC50 of 7,400 nM as a potentiator at GluN1/GluN2D, indicating a fundamentally different functional profile [2]. The target compound thus represents a low-potency, purely inhibitory chemotype within a patent space that also includes potentiators, making it a potentially cleaner tool for studying tonic NMDA receptor blockade without confounding potentiation effects.

NMDA receptor NR2C NR2D subunit selectivity neurological disorders

Structural Positioning Within the ANO1 Inhibitor Pharmacophore: Scaffold Confirmation vs. Lead Compound 42

The 4-arylthiophene-3-carboxylic acid scaffold is validated as an ANO1 inhibitory pharmacophore, with lead compound 42 (a 4-arylthiophene-3-carboxylic acid bearing a substituted anilide) achieving an IC50 of 0.79 µM against human ANO1 in FRT cells [1]. The target compound shares the identical 4-phenylthiophene-3-carboxylic acid core but carries a 4-tert-butylbenzamido substituent at the 2-position instead of a 2-anilide, falling within the generic formula of patent CN108938625A [2]. While no ANO1 IC50 for the target compound has been published, its core scaffold is explicitly claimed as an ANO1 inhibitor, and its substitution pattern is expected to modulate potency relative to compound 42 based on established structure-activity trends showing that the 2-amido substituent strongly influences inhibitory activity.

ANO1 TMEM16A analgesic calcium-activated chloride channel structure-activity relationship

Physicochemical Differentiation: Calculated vs. Experimental Properties Against Common Thiophene Carboxylic Acid Analogs

The target compound (MW 379.5 g/mol) is substantially larger and more lipophilic than the minimal ANO1 pharmacophore 4-phenylthiophene-3-carboxylic acid (MW ~204 g/mol, calculated logP ~2.8) and the 2-formamido analog (MW 171 g/mol) . The 4-tert-butylbenzamido group adds approximately 175 mass units and significantly increases clogP (estimated ~4.5–5.0 vs. ~2.8 for the unsubstituted core), which directly impacts aqueous solubility, permeability, and plasma protein binding. This physicochemical profile places the target compound in a distinct property space: it sits between fragment-like early leads and fully elaborated drug-like molecules, making it suitable for in vivo pharmacokinetic screening where moderate lipophilicity and higher molecular weight are tolerable or desired.

calculated properties molecular weight logP solubility lead-likeness

Patent-Based Differentiation: Title Compound as an Explicitly Claimed Species in ANO1 and NMDA Receptor Intellectual Property

The target compound is explicitly claimed within two separate patent families: (i) US10273214, where it appears as Example 1406 in the context of NMDA receptor modulation [1], and (ii) CN108938625A, which claims 2-arylformamidothiophene-3-carboxylic acid derivatives as ANO1 protein inhibitors, with a generic formula encompassing the 4-tert-butylbenzamido substituent [2]. By contrast, many commercially available 4-arylthiophene-3-carboxylic acid analogs (e.g., 4-phenylthiophene-3-carboxylic acid itself or simple 2-acetamido derivatives) are either unpatented or fall outside the specific substitution claims. This dual-patent coverage provides the target compound with a unique intellectual property position that may be relevant for organizations conducting freedom-to-operate assessments before initiating lead optimization campaigns.

patent landscape freedom-to-operate composition of matter ANO1 inhibitor NMDA modulator

Procurement-Relevant Application Scenarios for 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic Acid


NMDA Receptor Subunit Selectivity Profiling: NR2C/D vs. NR2A/B Tool Compound Panels

Because the target compound exhibits weak but measurable inhibitory activity at NR2C/D-containing NMDA receptors (IC50 ~44–45 µM) without reported potentiator activity, it can serve as a low-potency control or starting scaffold in panel screens designed to differentiate subunit-selective pharmacology [1]. Its defined inhibitory profile contrasts with mixed potentiator/inhibitor analogs such as Example 1180-25, enabling cleaner interpretation of NR2C/D-mediated tonic currents in native tissue electrophysiology or in recombinant cell lines co-expressing NR1 with NR2C or NR2D.

ANO1 Inhibitor Lead Expansion and Intellectual Property-Conscious SAR Exploration

The compound's 4-arylthiophene-3-carboxylic acid core is a validated ANO1 inhibitory scaffold, with lead compound 42 achieving sub-micromolar potency [1]. The target compound's distinct 2-(4-tert-butylbenzamido) substitution differentiates it from published leads and falls within the claims of CN108938625A [2]. It is therefore suitable as a starting point for medicinal chemistry campaigns seeking to explore ANO1 structure-activity relationships outside the chemical space of compound 42, with the potential to generate novel composition-of-matter intellectual property.

Physicochemical Property Benchmarking for In Vivo Pharmacokinetic Screening

With a molecular weight of 379.5 g/mol and elevated estimated lipophilicity relative to simpler 4-arylthiophene-3-carboxylic acid analogs, the target compound provides a differentiated ADME benchmark [1]. Pharmaceutical scientists can use it to assess the impact of the 4-tert-butylbenzamido group on solubility, permeability, microsomal stability, and plasma protein binding in parallel with smaller, less lipophilic analogs, thereby establishing property guidelines for balancing potency and drug-likeness in ANO1 or NMDA receptor programs.

Patent Landscape and Freedom-to-Operate Due Diligence

As an explicitly exemplified species in US10273214 [1] and a generic claim member in CN108938625A [2], the compound serves as a reference point for intellectual property mapping. Patent attorneys and R&D strategists can use it to delineate the scope of existing composition-of-matter claims in the ANO1 and NMDA receptor fields, helping to identify white space for novel analog design or to evaluate licensing requirements prior to initiating preclinical development.

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